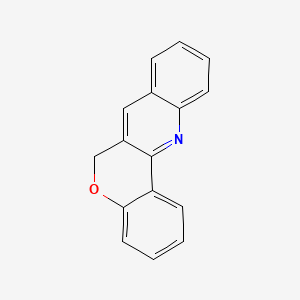

6H-(1)Benzopyrano(4,3-b)quinoline

Description

Contextualization within Polycyclic Heterocyclic Chemistry and Benzopyranoquinoline Derivatives

Polycyclic heterocyclic compounds, which incorporate one or more heteroatoms such as nitrogen, oxygen, or sulfur within their multi-ring structures, form a cornerstone of organic chemistry. researchgate.net Quinoline (B57606), a benzopyridine, is a prominent heterocyclic aromatic compound with the chemical formula C9H7N. wikipedia.org Its derivatives are integral to numerous natural and synthetic products. researchgate.net The fusion of a benzopyran ring system with a quinoline core gives rise to the benzopyranoquinoline scaffold.

6H-(1)Benzopyrano(4,3-b)quinoline is a specific isomer within the benzopyranoquinoline class, where the benzopyran and quinoline rings are fused in a particular orientation. This arrangement results in a distinct electronic and steric environment, influencing its chemical reactivity and potential for molecular interactions. The combination of the electron-rich benzopyran and the nitrogen-containing quinoline imparts a unique character to the molecule, setting it apart from other heterocyclic systems. researchgate.net

Historical Trajectories and Evolution of Research on the Benzopyranoquinoline Scaffold

Research into quinoline and its derivatives has a long history, with early investigations focusing on alkaloids and dyes. wikipedia.org The synthesis and exploration of fused quinoline systems, such as benzopyranoquinolines, represent a more recent area of focus. Initial studies were often centered on the development of novel synthetic methodologies to construct these complex polycyclic frameworks.

A significant advancement in the synthesis of 6H-(1)benzopyrano[4,3-b]quinolin-6-ones, a closely related derivative, involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. bgu.ac.ilnih.gov Researchers have explored various catalytic systems and reaction conditions to improve the efficiency and versatility of these synthetic routes. For instance, the use of ultrasound has been shown to facilitate a catalyst-free synthesis of these compounds. bgu.ac.ilnih.gov Another approach has utilized silica (B1680970) sulfuric acid as a catalyst for the cyclization reaction. researchgate.net The evolution of these synthetic methods has been crucial in making a wider range of benzopyranoquinoline derivatives accessible for further investigation.

Overview of Academic Research Areas and Potentialities for this compound

Academic research on this compound and its derivatives has primarily revolved around their synthesis and the exploration of their biological activities. A significant body of work has investigated the potential of these compounds as anticancer agents. researchgate.netbgu.ac.il For example, various derivatives of 6H-1-benzopyrano[4,3-b]quinolin-6-one have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including colon, prostate, and breast cancer cells. researchgate.net Some of these compounds have demonstrated potent and selective activity, particularly against colon cancer cells. researchgate.net

Further mechanistic studies have suggested that the biological activity of some of these molecules may stem from their ability to inhibit sirtuins, a class of proteins involved in cellular regulation. bgu.ac.ilnih.gov The structural features of the this compound scaffold, confirmed through techniques like single-crystal X-ray diffraction, have provided valuable insights for structure-activity relationship studies. bgu.ac.ilnih.gov

Interdisciplinary Relevance of the Benzopyranoquinoline Framework in Chemical Biology and Advanced Materials Science

Beyond its applications in medicinal chemistry, the benzopyranoquinoline framework holds promise in the fields of chemical biology and advanced materials science. In chemical biology, the fluorescent properties inherent to many polycyclic aromatic systems suggest that benzopyranoquinoline derivatives could be developed as probes for biological imaging or as sensors for specific analytes. Their ability to interact with biological macromolecules, as demonstrated in anticancer studies, could be harnessed for developing tools to study cellular processes. researchgate.net

In the realm of advanced materials science, the planar and electron-rich nature of the benzopyranoquinoline scaffold makes it an attractive candidate for applications in organic electronics. researchgate.net Compounds with extended π-systems often exhibit interesting photophysical and electronic properties, which could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The versatility of the synthetic methods allows for the fine-tuning of these properties by introducing various substituents onto the benzopyranoquinoline core. researchgate.net The development of efficient synthetic routes, including green chemistry approaches, further enhances the potential for their use in creating novel functional materials. iipseries.org

Structure

3D Structure

Properties

CAS No. |

225-55-8 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

6H-chromeno[4,3-b]quinoline |

InChI |

InChI=1S/C16H11NO/c1-3-7-14-11(5-1)9-12-10-18-15-8-4-2-6-13(15)16(12)17-14/h1-9H,10H2 |

InChI Key |

FBFLIZGARFAIRP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4O1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6h 1 Benzopyrano 4,3 B Quinoline and Its Structural Analogues

Classical and Established Synthetic Approaches

Traditional methods for constructing the benzopyranoquinoline core often rely on robust, multi-step processes that have been refined over time. These approaches include multi-component reactions, cyclocondensation, and cascade sequences to efficiently assemble the complex tetracyclic structure.

Multi-component reactions (MCRs) are highly valued for their efficiency, allowing for the construction of complex molecules like benzopyranoquinolines in a single step from three or more reactants. ajol.infomdpi.com This approach enhances atom economy and simplifies synthetic procedures. ajol.infotandfonline.com A notable MCR for synthesizing chromeno[4,3-b]quinolone derivatives involves a one-pot, two-step domino protocol in ethylene glycol. ias.ac.in This method proceeds through a Michael Initiated Ring Closure (MIRC) reaction, forming three new bonds and a stereocenter in a single operation without the need for a catalyst. ias.ac.in

| Reactants | Solvent | Conditions | Key Features | Yield |

| 4-hydroxycoumarin (B602359), Aromatic aldehyde, Aniline (B41778) derivative | Ethylene Glycol | One-pot, two-step | Catalyst-free, MIRC domino protocol | High |

This table illustrates a representative multi-component reaction for the synthesis of 6H-(1)Benzopyrano(4,3-b)quinoline analogues.

Cyclocondensation and annulation reactions are cornerstone strategies for building the fused ring system of this compound. One established method involves the reaction of 4-arylaminocoumarin with a Vilsmeier-Haack reagent (phosphorous oxychloride and dimethylformamide), which leads to the formation of 6H-1-benzopyrano[4,3-b]quinoline-6-one derivatives in very good yields. archive.orgscribd.com

Another powerful technique is the Friedländer annulation. A transition-metal-free, aerobic version of this reaction has been developed, coupling 4-hydroxycoumarins with 2-aminobenzyl alcohols in acetic acid with oxygen as the oxidant. rsc.org This method is tolerant of various functional groups and provides a rapid and benign pathway to the target compounds. rsc.org Gold-catalyzed annulation of anthranils with aryl propargyl ethers has also been employed to construct the related 6H-chromeno[3,4-b]quinoline core, highlighting the versatility of annulation strategies. rsc.org

| Starting Materials | Reagents/Conditions | Reaction Type | Product |

| 4-Arylaminocoumarin | POCl₃, DMF (Vilsmeier-Haack) | Cyclocondensation | 6H-(1)Benzopyrano(4,3-b)quinolin-6-one |

| 4-Hydroxycoumarin, 2-Aminobenzyl alcohol | Acetic Acid, O₂ (aerobic) | Friedländer Annulation | 6H-(1)Benzopyrano(4,3-b)quinolin-6-one |

| Anthranils, Aryl propargyl ethers | Gold Catalyst | Annulation | 6H-Chromeno[3,4-b]quinoline |

This table provides a comparative overview of different cyclocondensation and annulation strategies for synthesizing the benzopyranoquinoline scaffold.

Cascade reactions, also known as domino or tandem reactions, enable the formation of complex structures through a sequence of intramolecular reactions, avoiding the need to isolate intermediates. While direct examples for the precise this compound are less common, the principles have been applied to structurally similar compounds. For instance, a cascade sequence involving deprotection, halogenation, and annulation has been used to synthesize polyoxygenated tetracyclic benzopyrano[4,3-c] archive.orgbenzopyran-11-ones from 3-aryl-4-hydroxycoumarin derivatives. nih.gov Similarly, Knoevenagel/Michael/cyclization cascade reactions have been utilized to introduce diverse functional groups onto a quinoline (B57606) ring system in a single step. researchgate.net These examples demonstrate the potential of cascade strategies to efficiently construct the benzopyranoquinoline framework.

Modern and Sustainable Synthetic Innovations

Recent research has focused on developing more environmentally friendly and efficient synthetic routes, aligning with the principles of green chemistry. These modern approaches include the use of eco-friendly solvents and reaction conditions, as well as the development of catalyst-free methodologies. nih.gov

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.com In the synthesis of benzopyranoquinolines, this has been achieved through several means. The use of ultrasound has been shown to facilitate a catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones. nih.gov This method avoids the need for catalysts and often proceeds under mild conditions. nih.gov

Furthermore, the choice of solvent is critical. Eco-friendly solvents such as water, ethylene glycol, and ionic liquids have emerged as viable alternatives to traditional volatile organic compounds. ias.ac.in Specifically, ethylene glycol has been successfully used as a green reaction medium for the catalyst-free, multi-component synthesis of chromeno[4,3-b]quinolone derivatives. ias.ac.in Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields. rsc.org

| Green Technique | Reactants | Key Advantages |

| Ultrasound Irradiation | 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, Aromatic amines | Catalyst-free, facile reaction |

| Green Solvents (e.g., Ethylene Glycol) | 4-hydroxycoumarin, Aldehydes, Amines | Eco-friendly, biodegradable, catalyst-free |

| Microwave Irradiation | Various precursors | Rapid, efficient, often solvent-free or uses green solvents |

This table summarizes modern green chemistry approaches applied to the synthesis of the this compound core.

Eliminating the need for a catalyst, particularly those based on heavy or precious metals, offers significant advantages in terms of cost, environmental impact, and simplification of product purification. Several catalyst-free methods for the synthesis of this compound and its analogues have been reported.

A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones is achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation. nih.gov Another approach describes the synthesis of 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives from 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and aromatic anilines at room temperature, which is operationally simple and works with a diverse range of substrates. researchgate.net Additionally, a catalyst-free multicomponent reaction in ethylene glycol provides a green and economical route to novel chromeno[4,3-b]quinolone derivatives. ias.ac.in

| Reactants | Conditions | Key Features |

| 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, Aromatic amines | Ultrasound | Facile, avoids catalysts |

| 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, Aromatic anilines | Room Temperature | Operationally simple, broad substrate scope |

| 4-hydroxycoumarin, Aldehydes, Amines | Ethylene Glycol, Heat | MCR, green solvent |

This table highlights various catalyst-free methodologies for the synthesis of this compound derivatives.

Microwave-Assisted and Ultrasound-Promoted Syntheses

Modern synthetic chemistry has increasingly adopted alternative energy sources like microwave irradiation and ultrasound to accelerate reactions, improve yields, and promote greener chemical processes. nih.govnih.gov These techniques have proven highly effective in the synthesis of complex heterocyclic systems, including benzopyranoquinolines.

Microwave irradiation has emerged as a popular heating method in organic synthesis due to its ability to drastically reduce reaction times, enable solventless reactions, and, in some cases, provide higher yields compared to conventional heating. nih.gov This technology facilitates rapid and uniform heating of reaction mixtures, which accelerates reaction rates. researchgate.net The application of microwave assistance is considered a green chemistry procedure because it lowers energy consumption and can enhance regioselectivity and stereoselectivity. nih.gov For instance, a microwave-assisted approach has been successfully utilized to synthesize novel pyrano[3,2-c]quinoline derivatives, highlighting the efficiency of this method in constructing fused heterocyclic systems. rsc.org

Ultrasound-promoted synthesis offers another non-conventional, eco-friendly approach. The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. This method has been successfully applied to a facile and catalyst-free synthesis of 6H-(1)benzopyrano[4,3-b]quinolin-6-ones. nih.gov The reaction proceeds by treating 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation. nih.gov Compared to traditional methods, ultrasound-assisted reactions often require shorter durations and provide high yields without the need for a catalyst. nih.gov

The advantages of these energy-efficient methods are summarized in the table below.

| Feature | Microwave-Assisted Synthesis | Ultrasound-Promoted Synthesis | Conventional Heating |

| Reaction Time | Significantly reduced (minutes) nih.govnih.gov | Reduced (minutes to hours) nih.gov | Long (hours to days) |

| Energy Efficiency | High | High | Low |

| Yields | Often higher nih.gov | Generally high to excellent ksu.edu.sa | Variable |

| Solvent Use | Allows for solvent-free conditions nih.govresearchgate.net | Can be performed in aqueous media sci-hub.se | Often requires organic solvents |

| By-products | Reduced | Reduced | More prevalent |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a primary goal of green chemistry, aiming to reduce waste and environmental impact. Microwave-assisted organic synthesis (MAOS) has been particularly effective in achieving this goal for quinoline synthesis. researchgate.net A convenient and efficient solvent-free procedure for synthesizing quinolines and dihydroquinolines involves a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation. researchgate.net This approach not only eliminates the need for a solvent but also benefits from the accelerated reaction times and high yields characteristic of microwave heating. researchgate.net Similarly, the synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones has been achieved under solvent-free microwave conditions, offering advantages such as cleaner reaction profiles and simple work-up procedures. nih.gov

Catalytic Approaches and Mechanistic Studies

Catalysis is fundamental to the efficient synthesis of this compound and its analogues, offering pathways with higher yields, milder conditions, and greater selectivity. Research has explored a variety of catalytic systems, from transition metals to heterogeneous catalysts.

Transition Metal-Catalyzed Transformations (e.g., Copper-catalyzed, Palladium-catalyzed, Nickel-catalyzed)

Transition metal catalysts are powerful tools for constructing complex molecular architectures. While specific examples for the direct synthesis of the this compound core are specialized, the broader field of quinoline synthesis is rich with methods involving copper, palladium, and nickel catalysts. These metals are often employed in cross-coupling and cyclization reactions that form the key bonds of the heterocyclic system. For instance, palladium-catalyzed reactions are frequently used in C-C and C-N bond formation, which are crucial steps in building the fused ring system from simpler precursors. The choice of metal, ligand, and reaction conditions is critical for optimizing the yield and selectivity of these transformations.

Lewis Acid and Heterogeneous Catalysis (e.g., Silica Sulfuric Acid, Magnetic Nanocatalysts, Graphene Oxide)

Lewis acid catalysis is a common strategy for activating substrates in organic synthesis. In the context of quinoline synthesis, Lewis acids like indium(III) chloride have been used effectively, particularly in combination with microwave irradiation under solvent-free conditions. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling, aligning with the principles of green chemistry. Examples of such catalysts used in the synthesis of related heterocyclic compounds include:

Silica Sulfuric Acid: A solid acid catalyst that is effective for various acid-catalyzed reactions, providing a reusable and non-corrosive alternative to liquid acids.

Magnetic Nanocatalysts: These catalysts, often iron-based, can be easily removed from the reaction vessel using an external magnet, simplifying purification.

Graphene Oxide: With its large surface area and functional groups, graphene oxide can act as an efficient carbocatalyst for various organic transformations.

The following table compares different catalytic approaches for quinoline synthesis.

| Catalyst Type | Examples | Key Advantages |

| Transition Metals | Palladium, Copper, Nickel complexes | High efficiency, control over selectivity |

| Lewis Acids | InCl₃, ZnCl₂ mdpi.com | Mild reaction conditions, activation of carbonyls |

| Heterogeneous Catalysts | Silica Sulfuric Acid, Nanoparticles mdpi.com | Reusability, easy separation, environmentally friendly mdpi.com |

Organocatalytic and Biocatalytic Pathways

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of synthetic chemistry. While its application directly to the this compound skeleton is an emerging area, organocatalysts are widely used for key bond-forming reactions (e.g., Michael additions, aldol reactions) that could be adapted to construct precursors for this system. Biocatalysis, using enzymes, offers unparalleled selectivity but remains a niche approach for complex heterocyclic synthesis.

Elucidation of Reaction Mechanisms and Transition States

Understanding the reaction mechanism is crucial for optimizing synthetic routes and designing new transformations. For multi-step syntheses of complex molecules like benzopyranoquinolines, elucidation involves identifying intermediates and transition states. For example, in the synthesis of 2-pyrazolines (structurally related heterocycles), the mechanism involves a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine. Computational studies are often employed to model transition states and rationalize the observed reactivity and selectivity. For catalyst-free reactions, such as the ultrasound-promoted synthesis of 6H-(1)benzopyrano[4,3-b]quinolin-6-ones, the mechanism likely proceeds through a series of condensation and intramolecular cyclization steps, accelerated by the physical effects of sonication. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Route Design

The architectural precision required in the synthesis of complex heterocyclic systems like this compound places significant emphasis on controlling the orientation of ring fusion (regioselectivity) and the spatial arrangement of atoms (stereoselectivity). The design of synthetic routes toward this specific scaffold inherently addresses these challenges, often leading to highly predictable outcomes.

The formation of the this compound skeleton is characterized by a high degree of regioselectivity, which is largely predetermined by the structure of the starting materials. The principal synthetic strategies effectively circumvent the formation of other potential regioisomers, such as the linear benzopyrano[3,4-c]quinoline or the angular benzopyrano[3,4-f]quinoline systems. This control is achieved by employing precursors where the reactive functionalities are precisely positioned to favor the desired annulation.

Two predominant and highly regioselective methods have been established for the synthesis of 6H-(1)Benzopyrano(4,3-b)quinolin-6-ones:

Reaction of 4-Arylaminocoumarins under Vilsmeier-Haack Conditions: A robust method involves the intramolecular cyclization of 4-arylaminocoumarin precursors using the Vilsmeier-Haack reagent, which consists of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). archive.org In this pathway, the Vilsmeier reagent activates the C-3 position of the coumarin (B35378) ring for electrophilic attack, leading to the formation of an intermediate that subsequently cyclizes via the adjacent N-aryl group. The inherent connectivity of the 4-amino and 3-positions on the coumarin precursor directs the cyclization to exclusively form the quinoline ring fused at the [4,3-b] position. The reaction of various substituted 4-arylaminocoumarins under these conditions consistently yields the corresponding 6H-(1)Benzopyrano(4,3-b)quinolin-6-one derivatives in good yields, underscoring the high regioselectivity of this approach. archive.org

Condensation of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde with Aromatic Amines: An alternative and equally regioselective synthesis involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with a variety of aromatic amines. nih.gov This method, often facilitated by ultrasound irradiation in a catalyst-free system, proceeds via an initial nucleophilic substitution of the chloro group by the amine, followed by an intramolecular condensation between the amine and the aldehyde group. nih.gov The predefined placement of the aldehyde at C-3 and the leaving group at C-4 of the chromene starting material ensures that the cyclization can only occur in one manner, leading directly to the this compound scaffold. The versatility of this method is demonstrated by its successful application to a range of substituted anilines, consistently producing the target fused system. nih.govresearchgate.net

The predictable regiochemical outcome of these reactions is a direct consequence of the synthetic design, where the choice of starting materials with fixed substituent patterns dictates the final structure.

Table 1: Regioselective Synthesis of 6H-(1)Benzopyrano(4,3-b)quinolin-6-one Derivatives This table illustrates the high regioselectivity of the reaction between 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and various aromatic amines, consistently yielding the (4,3-b) fused product.

| Entry | Aromatic Amine | Resulting Substituent on Quinoline Ring | Yield (%) | Reference |

| 1 | Aniline | None (H) | 92 | nih.gov |

| 2 | 4-Fluoroaniline | 9-Fluoro | 94 | nih.gov |

| 3 | 4-Chloroaniline | 9-Chloro | 95 | nih.gov |

| 4 | 4-Bromoaniline | 9-Bromo | 96 | nih.gov |

| 5 | 4-Methylaniline | 9-Methyl | 90 | nih.gov |

| 6 | 4-Methoxyaniline | 9-Methoxy | 88 | nih.gov |

| 7 | 3,4-Dimethylaniline | 9,10-Dimethyl | 93 | nih.gov |

In the context of synthesizing the core aromatic this compound structure, stereoselectivity is generally not a primary consideration. The established synthetic methods, such as those employing Vilsmeier-Haack conditions or the condensation of chromene-3-carbaldehydes, result in the formation of a largely planar, aromatic heterocyclic system. archive.orgnih.gov In these final products, there are no chiral centers on the core scaffold, and therefore, no stereoisomers (enantiomers or diastereomers) are generated during the synthesis.

Considerations of stereoselectivity would become critical only if:

The core scaffold were to be reduced, creating saturated rings with stereocenters.

Chiral substituents were present on the starting materials and their stereochemistry needed to be preserved or controlled during the reaction.

The synthesis involved asymmetric catalysis to introduce chirality.

However, for the synthesis of the parent, unsubstituted or substituted aromatic this compound ring system itself, the reactions proceed without the formation of new stereocenters on the fused core. The focus of synthetic design remains firmly on achieving the correct regiochemical fusion of the heterocyclic rings.

Derivatization Strategies and Structure Activity Relationship Sar Investigations of 6h 1 Benzopyrano 4,3 B Quinoline Analogues

Synthetic Approaches for Structural Diversification

The synthesis of 6H-(1)Benzopyrano(4,3-b)quinoline and its analogues often involves the reaction of an appropriate aniline (B41778) derivative with a 4-substituted-2-oxo-2H-chromene. A common and efficient method utilizes 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, which reacts with various aromatic amines to yield the target tetracyclic system. researchgate.netmedchemexpress.cn This approach is amenable to diversification by varying the substituents on the starting aniline. Researchers have employed catalysts like silica (B1680970) sulfuric acid or even catalyst-free conditions using ultrasound to facilitate this condensation. researchgate.netmedchemexpress.cn

Functionalization at Quinoline (B57606) Ring Moiety

The quinoline portion of the scaffold offers multiple sites for modification, which can significantly impact biological activity. Functionalization is typically achieved by introducing substituents onto the aniline precursor prior to the cyclization reaction. This strategy allows for the systematic placement of various groups around the quinoline ring system.

Studies have shown that the nature and position of substituents on this ring are critical. For instance, in a series of 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives tested for anticancer activity, the substituents on the aniline-derived portion led to a range of inhibitory activities. researchgate.net While some substitutions resulted in modest activity, others demonstrated significant cytotoxicity against various cancer cell lines. researchgate.net

The introduction of amino groups, a common functionalization, can be achieved through multi-component reactions, highlighting the versatility of synthetic strategies to build a functionalized quinoline nucleus. researchgate.net The flexibility in substituting the quinoline ring is a key element in drug discovery, allowing for the fine-tuning of properties like DNA binding and inhibition of DNA synthesis. researchgate.net

Substituent Effects on the Benzopyran Ring System

Alterations on the benzopyran ring can influence the electronic environment and steric profile of the entire molecule. While specific SAR studies focusing solely on the benzopyran ring of this exact scaffold are not extensively detailed in the provided results, the general principles of medicinal chemistry on coumarin (B35378) derivatives suggest that introducing electron-donating or electron-withdrawing groups could modulate activity.

Modifications at the Fused Ring Junctions

Modifying the core tetracyclic structure at the points of ring fusion represents a more complex synthetic challenge. One notable modification involves creating spirocyclic derivatives at the C6 position. For example, the synthesis of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] introduces a three-dimensional element to the otherwise planar scaffold. nih.gov

In a study on these spiro-analogues, the size of the spiro-cycloalkane ring was found to be inversely proportional to cholinesterase inhibitory activity. nih.gov Molecular docking simulations suggested that larger spirocyclic components caused steric hindrance, impeding the molecule's interaction with the active site of the enzymes. nih.gov This highlights the critical importance of the three-dimensional shape of the molecule for its biological function.

| Spiro-Cycloalkane Ring Size | AChE Inhibitory Activity (IC50 in µM) | BChE Inhibitory Activity (IC50 in µM) |

| Cyclopentane | 3.60 | 4.40 |

| Larger Rings | Weaker Inhibition | Weaker Inhibition |

This table illustrates the impact of the spiro-cycloalkane ring size on the cholinesterase inhibitory activity of modified this compound analogues. Data sourced from a study on structurally modified tacrines. nih.gov

Bioisosteric Replacement and Heteroatom Introduction

Similarly, the introduction of different heteroatoms or heterocyclic rings can have a profound impact. In one study on quinazoline (B50416) derivatives, a furan-2-yl moiety at the C-6 position led to potent antiproliferative activity. mdpi.com Another example showed that incorporating a triazole ring into a quinoline system significantly boosted anticonvulsant effects, whereas a triazolone ring abolished activity. ualberta.ca While these examples are not on the exact this compound framework, they illustrate the powerful effects of heteroatom introduction and bioisosteric replacement on quinoline-based scaffolds.

Rational Design and Library Synthesis for SAR Studies

The development of new analogues of this compound is increasingly guided by rational design principles, moving beyond traditional trial-and-error synthesis.

Molecular Modeling and Computational Design Principles (pre-synthesis)

Computational tools are indispensable for the rational design of novel derivatives. Molecular docking and molecular dynamics (MD) simulations allow researchers to predict how a designed molecule will bind to a specific biological target before undertaking its synthesis. nih.govnih.gov

This pre-synthesis analysis helps in prioritizing which derivatives to synthesize, saving time and resources. For instance, in the design of quinazoline-based EGFR inhibitors, molecular docking is used to understand the binding affinity and interactions with key amino acid residues in the kinase domain. mdpi.comnih.gov The introduction of specific substituents can be guided by these simulations to maximize favorable interactions, such as hydrogen bonds. nih.gov

For the related spiro[chromeno[4,3-b]quinoline] derivatives, molecular docking simulations were crucial in explaining the observed SAR. nih.gov The models showed that the steric bulk of larger spiro rings prevented optimal fitting into the active site of cholinesterases, providing a clear rationale for the decreased activity. nih.gov This synergy between computational prediction and experimental synthesis accelerates the discovery of potent and selective molecules. mdpi.com

Combinatorial Chemistry Approaches for Analogue Libraries

Combinatorial chemistry has proven to be a powerful tool for the rapid generation of libraries of this compound analogues, facilitating the exploration of chemical space and the identification of structure-activity relationships. A key strategy involves the one-pot, three-component reaction of an appropriate 2-cyano-N-methylacetamide, an arylglyoxal, and an arylamine. researchgate.net This approach allows for the introduction of diverse functional groups onto the quinoline ring system in a single synthetic step. researchgate.net

Another efficient method for synthesizing libraries of 6H-(1)benzopyrano[4,3-b]quinolin-6-ones involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. nih.gov This reaction can be effectively carried out using ultrasound irradiation, offering a facile and catalyst-free pathway to a range of analogues. nih.gov The amenability of these synthetic routes to parallel synthesis allows for the creation of extensive libraries with varied substitution patterns on the aromatic rings of both the quinoline and benzopyran moieties.

For instance, a series of 6H-(1)benzopyrano[4,3-b]quinolin-6-one derivatives were synthesized by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with different aromatic amines in the presence of silica sulfuric acid. researchgate.net This method highlights the potential for generating a diverse set of analogues by simply varying the aromatic amine starting material. Similarly, multi-component reactions involving dimedone, 6-amino-1,3-dimethyluracil, and various aldehydes have been employed to create pyrimido[4,5-b]quinoline libraries, demonstrating the broad applicability of combinatorial principles to quinoline-based scaffolds. nih.gov

The following table provides examples of reactant variations used in combinatorial approaches to generate analogue libraries of quinoline-based compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold |

| 2-Cyano-N-methylacetamide | Arylglyoxals | Arylamines | 4-Amino-2-benzoylquinoline-3-carboxamide researchgate.net |

| 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde | Aromatic Amines | - | 6H-(1)Benzopyrano[4,3-b]quinolin-6-one researchgate.netnih.gov |

| Dimedone | 6-Amino-1,3-dimethyluracil | Aryl Aldehydes | Pyrimido[4,5-b]quinoline nih.gov |

| 2,4-Dihydroxy-1-methylquinoline | Malononitrile | Aromatic Aldehydes | Pyrano[3,2-c]quinoline nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (for in vitro activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound analogues, 3D-QSAR models have been instrumental in understanding the structural requirements for their in vitro activities and in guiding the design of more potent derivatives. rsc.orgnih.gov

Correlation of Physicochemical Descriptors with Biological Potency (in vitro)

The biological potency of this compound analogues has been correlated with various physicochemical descriptors. In vitro studies evaluating the anti-proliferative properties of these compounds against different cancer cell lines have revealed that the nature and position of substituents on the heterocyclic scaffold significantly influence their activity. researchgate.netnih.gov

For a series of 6H-(1)benzopyrano[4,3-b]quinolin-6-one derivatives, the cytotoxic effects were evaluated against colon, prostate, and breast cancer cell lines. researchgate.net The half-maximal inhibitory concentrations (IC50) varied depending on the substitution pattern on the aromatic amine-derived portion of the molecule. researchgate.net This suggests that electronic and steric properties of the substituents play a crucial role in determining the biological potency.

In a study on pyrano[3,2-c]quinoline analogues, it was found that substitutions at the 3-position of the aryl ring at C4 of the pyrano[3,2-c]quinolone core were important for both TNF-α and IL-6 inhibition. nih.gov The presence of electron-withdrawing, electron-donating, or sterically hindered groups had a discernible effect on the anti-inflammatory and anticancer activities. nih.gov

The following table presents a hypothetical data set illustrating the correlation between physicochemical properties of substituents and the in vitro biological activity (IC50) of this compound analogues.

| Compound | Substituent (R) | LogP | Molecular Weight | IC50 (µM) |

| 1 | H | 3.5 | 299.3 | 15.2 |

| 2 | 4-Cl | 4.2 | 333.8 | 8.5 |

| 3 | 4-OCH3 | 3.6 | 329.3 | 12.1 |

| 4 | 4-NO2 | 3.4 | 344.3 | 5.7 |

| 5 | 3-Br | 4.4 | 378.2 | 7.9 |

Identification of Key Pharmacophoric Features and Binding Sites (in vitro)

Pharmacophore modeling is a crucial step in understanding the key molecular features responsible for the biological activity of a series of compounds. unina.itresearchgate.net For this compound analogues, pharmacophore models help to identify the essential structural elements and their spatial arrangement required for interaction with a biological target. nih.govnih.gov

Based on structure-activity relationship studies of various quinoline derivatives, key pharmacophoric features can be deduced. These often include:

Aromatic rings capable of π-π stacking interactions.

Hydrogen bond donors and acceptors.

Hydrophobic regions.

A specific spatial arrangement of these features.

In vitro studies on some 6H-(1)benzopyrano[4,3-b]quinolin-6-ones have suggested that their mechanism of action might involve the inhibition of sirtuins. nih.gov Molecular docking simulations, a technique often used in conjunction with pharmacophore modeling, can help to visualize the binding mode of these compounds within the active site of their target protein, revealing key interactions with specific amino acid residues. nih.govfrontiersin.org

For pyrano[3,2-c]quinoline analogues, the structure-activity relationship pointed towards the importance of substitution at the C4 position of the pyrano[3,2-c]quinolone scaffold for both anti-inflammatory and anticancer activities. nih.gov This suggests that this region of the molecule is critical for binding to the target protein(s). The development of a pharmacophore model based on a set of active ligands can then be used for virtual screening of compound libraries to identify new potential inhibitors. nih.govnih.gov

Pharmacological Activity Profiles: in Vitro Characterization and Molecular Interaction Analysis of 6h 1 Benzopyrano 4,3 B Quinoline

In Vitro Enzyme Inhibition Studies

Derivatives of the 6H-(1)Benzopyrano(4,3-b)quinoline scaffold have been investigated for their ability to inhibit several key enzymes implicated in disease processes. These studies provide a foundational understanding of their potential mechanisms of action at a molecular level.

Topoisomerase Inhibition

While direct studies on this compound are limited, research on closely related pyranoquinoline structures indicates potential activity against topoisomerases. For instance, a series of novel pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit human topoisomerase I and IIα. nih.gov One of the most effective compounds, 2E, demonstrated an inhibition pattern equivalent to the standard drug etoposide (B1684455) against topoisomerase IIα at a concentration of 100 µM. nih.gov

Similarly, another study focused on pyrano[3,2-c]quinoline-3-carboxylates as potential dual inhibitors of topoisomerase II and DNA gyrase. The most potent derivative, ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, exhibited promising inhibitory activity against topoisomerase II with a half-maximal inhibitory concentration (IC50) of 45.19 μM, which was comparable to the standard etoposide (IC50 = 34.99 μM). rsc.orgnih.gov The quinoline (B57606) core is a well-established feature in compounds that interfere with topoisomerases. nih.gov

Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

The foundational scaffolds of this compound, namely coumarin (B35378) and quinoline, are present in molecules known to inhibit kinases. researchgate.net However, specific data on the direct kinase inhibitory activity of this particular fused system is not extensively documented. The coumarin nucleus is found in some tyrosine kinase inhibitors. researchgate.net This suggests a potential, yet underexplored, avenue for the this compound scaffold.

Monoamine Oxidase (MAO) Inhibition

Although direct studies on this compound are not available, structurally similar compounds have shown activity against monoamine oxidases (MAOs). Research on a series of pyrano[4,3-b] bgu.ac.ilbenzopyranone derivatives, which share a similar core structure, revealed potent and selective inhibitory activity against MAO-B. This indicates that the benzopyrano-quinoline framework may be a promising scaffold for developing MAO inhibitors.

Other Enzymatic Target Interactions and Kinetic Analysis

Beyond the well-known enzyme targets, derivatives of the benzopyranoquinoline family have shown inhibitory activity against other important enzymes.

Sirtuin Inhibition: In vitro studies on a series of 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives suggested that their antiproliferative effects may be mediated through the inhibition of sirtuins. bgu.ac.ilnih.gov This points to a potential mechanism of action for their observed anticancer properties. bgu.ac.il

α-Glucosidase Inhibition: A study on pyrano[3,2-c]quinoline derivatives, structurally related to the core compound, identified them as potent α-glucosidase inhibitors. nih.gov One of the most active compounds, 1-(2-bromophenyl)-1,11-dihydro-3H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H)-dione (2-BDBPQD), was found to be a significantly more potent inhibitor of α-glucosidase than the standard drug acarbose (B1664774) in vitro. nih.gov

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: A 4-oxo- bgu.ac.ilbenzopyrano[4,3-c]pyrazole derivative was identified as a potent inhibitor of Cryptosporidium parvum IMPDH (CpIMPDH), with an initial IC50 of 1.5 μM. nih.gov Structure-activity relationship (SAR) studies led to the development of a derivative, 8k, with a significantly improved IC50 of 20 ± 4 nM. nih.gov

Aminopyrine (B3395922) N-demethylase Inhibition: Certain quinoline derivatives have been shown to inhibit rat liver microsomal aminopyrine N-demethylase (APDM) activity in vitro. nih.gov For example, quinine (B1679958) was a potent inhibitor with an IC50 of 0.061 mM against APDM from control rat liver. nih.gov

Mechanistic Insights into Enzyme-Ligand Binding (in vitro)

Molecular modeling and docking studies have provided insights into how these compounds might interact with their enzymatic targets.

For pyrano[3,2-c]quinoline derivatives inhibiting topoisomerase II and DNA gyrase, docking simulations helped to postulate the binding interactions and suggested a good fit into the molecular targets. rsc.org In the case of IMPDH inhibition by a 4-oxo- bgu.ac.ilbenzopyrano[4,3-c]pyrazole derivative, an X-ray crystal structure of the enzyme-inhibitor complex (CpIMPDH·IMP·8k) was successfully obtained, providing a detailed view of the binding mode. nih.gov For α-glucosidase inhibitors from the pyrano[3,2-c]quinoline class, in silico studies revealed that the lead compound interacted with key residues in the enzyme's active site. nih.gov

Nucleic Acid (DNA/RNA) Interaction Studies (in vitro)

The planar, aromatic nature of the this compound system suggests a propensity for interacting with nucleic acids, a characteristic feature of many quinoline-based compounds. researchgate.net

Research has shown that the quinoline nucleus is a key pharmacophore for compounds that interfere with DNA structure and function. nih.gov These interactions can occur through intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix, or through groove binding. researchgate.net Such interactions can impede critical cellular processes like DNA synthesis. researchgate.net

A specific derivative of 6H-1-benzopyrano[4,3-b]quinolin-6-one, compound 3c, was found to cause chromosomal DNA fragmentation in HCT-116 colon cancer cells at sub-micromolar concentrations, indicating a direct or indirect interaction with DNA that contributes to its cytotoxic effects. researchgate.net

Furthermore, the related pyrano[3,2-c]quinoline derivatives have been investigated as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. The most active compound against Staphylococcus aureus also showed promising inhibitory activity against DNA gyrase with an IC50 value of 40.76 μM. rsc.org This highlights the potential for this class of compounds to target DNA-related enzymes.

DNA Intercalation Mechanisms

The interaction with DNA is a proposed mechanism of action for the antineoplastic activity of certain quinoline derivatives. nih.gov For instance, the antitumor drug 3-nitrobenzothiazolo[3,2-alpha]quinolinium chloride (NBQ-2) is thought to exert its effects through DNA intercalation and the inhibition of topoisomerase II activity. nih.gov This process involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.govnih.gov

Groove Binding and DNA Cleavage Properties

While direct evidence for groove binding and DNA cleavage properties of the parent this compound is not extensively detailed in the provided search results, the broader class of quinoline derivatives is known to interact with DNA. These interactions can lead to the inhibition of DNA synthesis and the induction of oxidative stress, both of which are mechanisms that can contribute to DNA damage and cleavage. researchgate.net The ability of these compounds to bind to DNA is a key aspect of their potential as anticancer agents. researchgate.net Further research is necessary to specifically elucidate the groove binding preferences and the capacity of this compound and its derivatives to induce DNA cleavage.

Biophysical Characterization of Nucleic Acid Complexes

The interaction of quinoline-based compounds with nucleic acids, particularly G-quadruplex (G4) DNA, has been a subject of biophysical investigation. nih.gov G4 DNA structures are of interest as they are found in telomeric regions and oncogene promoters, making them attractive targets for anticancer drug development.

In Vitro Cytotoxicity and Anticancer Activity Profiling

Cell Line Specificity and Potency Against Cancer Cell Lines (e.g., HCT-116, MCF-7, A549)

Derivatives of 6H-(1)Benzopyrano(4,3-b)quinolin-6-one have demonstrated varied and potent cytotoxic activity against a range of human cancer cell lines. researchgate.net In one study, a series of these derivatives were evaluated against colon (HCT-116), prostate (PC3, DU-145), and breast (MCF-7, MDAMB-231) cancer cell lines. researchgate.net Notably, these compounds exhibited more potent and selective cytotoxic activity against colon cancer cells. researchgate.net For example, one derivative, compound 3c, was particularly effective against HCT-116 cells and showed similar cytotoxicity and selectivity against other colon cancer cell lines as well. researchgate.net

The cytotoxic effects are often dose-dependent. For instance, in a study on benzopyranone derivatives, which share a structural similarity, compounds showed significant dose-dependent cell death in the A549 lung cancer cell line. nih.gov The 50% lethal dose (LD50) for some of these compounds in A549 cells was as low as 5.0 µM after 48 hours of treatment. nih.gov

| Compound/Derivative | Cell Line | IC50/LD50 | Reference |

| 6H-(1)Benzopyrano(4,3-b)quinolin-6-one derivatives (general) | HCT-116, S1 (colon); PC3, DU-145 (prostate); MCF-7, MDAMB-231 (breast) | Variable, with some showing potent activity | researchgate.net |

| Compound 3c (a specific derivative) | HCT-116 and other colon cancer cell lines | Potent and selective | researchgate.net |

| Benzopyranone derivatives (related compounds) | A549 (lung) | LD50 values ranging from 5.0 µM to 34.2 µM at 48h | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 | IC50 = 23 µg/mL | semanticscholar.org |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | IC50 = 3.1 µg/mL | semanticscholar.org |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | IC50 = 9.96 µg/mL | semanticscholar.org |

Induction of Apoptosis and Cell Cycle Arrest (in vitro cellular models)

A key mechanism contributing to the anticancer activity of this compound derivatives is the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle.

Research has shown that certain derivatives of this compound can induce concentration-dependent changes in the mitochondrial membrane potential of HCT-116 colon cancer cells, which is a hallmark of apoptosis. researchgate.net Furthermore, at submicromolar concentrations, these compounds have been observed to cause chromosomal DNA fragmentation, another key indicator of apoptosis. researchgate.net

Other related quinoline and benzopyranone derivatives have also been shown to induce apoptosis and cause cell cycle arrest. For example, some benzopyranone derivatives arrest A549 lung cancer cells in different phases of the cell cycle depending on the concentration. nih.gov Similarly, other quinoline-based compounds have been found to trigger apoptosis and block cell cycle progression at the G1 phase in various cancer cell lines. nih.gov The induction of apoptosis can be mediated through the upregulation of pro-apoptotic proteins like caspase-3 and p53. semanticscholar.org

Investigation of Multi-Drug Resistance (MDR) Modulation (in vitro)

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), MRP1, and BCRP, which actively efflux therapeutic drugs from cancer cells. researchgate.netnih.gov

Some derivatives of this compound have been investigated for their interaction with these MDR-associated transporters. researchgate.net The ideal anticancer agent would not be a substrate for these efflux pumps. researchgate.net Studies on 2,4-disubstituted quinazoline (B50416) derivatives, which share a similar heterocyclic core, have identified compounds that can inhibit the activity of P-gp, with some showing EC50 values in the nanomolar range. nih.gov Certain compounds have demonstrated the ability to reverse doxorubicin (B1662922) resistance in cancer cells by increasing the intracellular accumulation of the drug. nih.gov While direct studies on this compound's ability to modulate MDR are not extensively detailed, the investigation into related quinoline and quinazoline structures suggests that this is a promising area for future research to overcome drug resistance in cancer. nih.govmdpi.com

Inhibition of Angiogenesis (in vitro models)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The inhibition of this process is a key strategy in cancer therapy. nih.gov In vitro models, such as co-culture assays using Human Umbilical Vein Endothelial Cells (HUVECs), are employed to screen for compounds that can disrupt vessel formation. nih.govnih.gov While the broader class of quinoline derivatives has been investigated for various therapeutic effects, specific studies detailing the in vitro anti-angiogenic activity of this compound are not extensively present in the current body of literature. Research into related heterocyclic systems, such as quinazoline-thiazole hybrids, has shown that these molecules can exert anti-angiogenic effects by targeting key signaling pathways like the Vascular Endothelial Growth Factor (VEGF) receptor. mdpi.com However, direct evidence for this compound's ability to inhibit endothelial cell differentiation and network formation in vitro remains an area for future investigation.

Pathways and Molecular Targets of Anticancer Action (in vitro)

The anticancer potential of the this compound scaffold has been explored through its derivatives, revealing specific molecular pathways and targets.

A significant finding points to the inhibition of sirtuins as a potential mechanism of action. bgu.ac.ilnih.gov In vitro studies on 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives, synthesized from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and various aromatic amines, indicated that their anti-proliferative effects against several cancer cell lines could be attributed to sirtuin inhibition. bgu.ac.ilnih.gov Sirtuins, a class of histone deacetylases, are crucial regulators of cellular processes, and their inhibition is a recognized strategy in cancer therapy. nih.govnih.gov

Derivatives of 6H-1-benzopyrano[4,3-b]quinolin-6-one have demonstrated selective and potent cytotoxic activity against various cancer cell lines, particularly colon cancer cells. banglajol.info For instance, compound 3c from a synthesized series was effective not only against HCT-116 and S1-MI-80 colon cancer lines but also against HT-29, HCT-15, LS-180, LS-174, and LoVo colon cancer cells. banglajol.info The cytotoxic effects of these derivatives were evaluated using the MTT assay, with IC₅₀ values determined across a range of concentrations. banglajol.info

While sirtuin inhibition is a highlighted mechanism for this specific scaffold, the broader quinoline class is known to interact with other crucial cancer targets. These include DNA topoisomerase II, an enzyme critical for DNA replication and transcription. rsc.org Certain pyranoquinoline derivatives have been identified as dual inhibitors of topoisomerase II and DNA gyrase. rsc.org

Table 1: In Vitro Anticancer Activity of 6H-1-Benzopyrano[4,3-b]quinolin-6-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Derivative 3c | HCT-116 | Colon | 1.8 | banglajol.info |

| Derivative 3c | S1-MI-80 | Colon | 2.5 | banglajol.info |

| Derivative 3c | PC3 | Prostate | 12.3 | banglajol.info |

| Derivative 3c | DU-145 | Prostate | 15.6 | banglajol.info |

| Derivative 3c | MCF-7 | Breast | 20.1 | banglajol.info |

| Derivative 3c | MDAMB-231 | Breast | 24.5 | banglajol.info |

| Derivative 3d | HCT-116 | Colon | >40 | banglajol.info |

| Derivative 3d | PC3 | Prostate | >40 | banglajol.info |

| Derivative 3d | MCF-7 | Breast | >40 | banglajol.info |

In Vitro Antimicrobial and Antifungal Activity Evaluations

The this compound framework is part of the larger quinoline family, which is renowned for its antimicrobial properties. nih.govysu.am

Spectrum of Activity Against Bacterial Strains (e.g., resistant strains)

Derivatives of the quinoline scaffold have demonstrated a broad spectrum of antibacterial activity. Studies on related pyranoquinoline compounds, specifically pyrano[3,2-h]quinolines, have shown excellent activity against the Gram-positive bacterium Bacillus subtilis and notable activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi. chesci.com For example, certain pyrano[3,2-h]quinoline derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 100 µg/mL against Bacillus subtilis, which was equipotent to the standard drug Norfloxacin. chesci.com Another derivative showed an MIC of 62.5 µg/mL against Salmonella typhi, superior to the standard Ampicillin (MIC = 100 µg/mL). chesci.com Furthermore, other quinoline derivatives have shown efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Antifungal Efficacy Against Various Fungal Pathogens

The antifungal potential of this chemical family has been specifically demonstrated through sulfur analogues, the 6H-thiochromeno[4,3-b]quinolines. semanticscholar.orgccsenet.org These compounds were tested against a panel of human opportunistic pathogenic fungi and showed significant activity, with their Minimum Inhibitory Concentrations (MICs) ranging from 2 to 64 µg/mL. semanticscholar.org Notably, all tested 6H-thiochromeno[4,3-b]quinoline derivatives were found to be more active against Microsporum gypseum and Epidermophyton floccosum than the standard antifungal agent fluconazole. semanticscholar.orgccsenet.org Other related quinoline structures have also shown activity against fungal pathogens such as Aspergillus niger, Candida albicans, and Aspergillus flavus. nih.govnih.gov

Table 2: In Vitro Antifungal Activity of 6H-thiochromeno[4,3-b]quinoline Derivatives This table is interactive. You can sort and filter the data.

| Fungal Strain | Compound 6a MIC (µg/mL) | Compound 6b MIC (µg/mL) | Compound 6c MIC (µg/mL) | Compound 6d MIC (µg/mL) | Compound 6e MIC (µg/mL) | Compound 6f MIC (µg/mL) | Fluconazole MIC (µg/mL) | Source |

|---|---|---|---|---|---|---|---|---|

| Candida albicans | 4 | 4 | 16 | 32 | 8 | 16 | 4 | semanticscholar.org |

| Cryptococcus neoformans | 4 | 8 | 32 | 32 | 16 | 32 | 8 | semanticscholar.org |

| Aspergillus fumigatus | 8 | 16 | 32 | 64 | 16 | 32 | 16 | semanticscholar.org |

| Trichophyton rubrum | 2 | 4 | 8 | 16 | 4 | 8 | 8 | semanticscholar.org |

| Microsporum gypseum | 2 | 2 | 4 | 8 | 4 | 4 | 8 | semanticscholar.orgccsenet.org |

| Epidermophyton floccosum | 2 | 2 | 4 | 8 | 4 | 4 | 8 | semanticscholar.orgccsenet.org |

Mechanistic Insights into Antimicrobial Action (e.g., DNA gyrase inhibition)

A primary molecular target for the antimicrobial action of quinolone-based compounds is DNA gyrase. nih.govresearchgate.net This bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. researchgate.net Quinolones inhibit DNA gyrase by stabilizing the enzyme-DNA complex, leading to a halt in these critical cellular processes. researchgate.net

Specifically, benzopyrone derivatives are known to act as competitive inhibitors targeting the ATP-binding site on the GyrB subunit of DNA gyrase. mdpi.com Studies on related pyrano[3,2-c]quinoline derivatives have confirmed this mechanism, demonstrating promising inhibitory activity against DNA gyrase with IC₅₀ values as low as 40.76 μM. rsc.org This targeted inhibition of a crucial bacterial enzyme provides a clear mechanistic basis for the antibacterial effects observed in this class of compounds.

Antioxidant and Free Radical Scavenging Properties (in vitro)

Free radicals and oxidative stress are implicated in numerous disease states, making the search for effective antioxidants a priority. researchgate.net The antioxidant potential of quinoline derivatives has been evaluated in vitro, primarily through the 1,1-diphenyl-2-picrylhydrazil (DPPH) radical scavenging assay. mdpi.comnih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. mdpi.com

Studies on various quinoline derivatives have shown significant free radical scavenging activity. nih.gov For example, novel 8-aminoquinoline (B160924) derivatives linked to natural antioxidants like caffeic acid and ferulic acid retained and, in some cases, enhanced the scavenging properties of the parent compounds. mdpi.com Caffeic acid-quinoline derivatives, in particular, demonstrated potent antioxidant activity, with some showing a higher percentage of radical scavenging than caffeic acid alone. mdpi.com The antioxidant capacity is often quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.combiorxiv.org The structural features of the quinoline derivatives, such as the presence and position of hydroxyl groups, significantly influence their antioxidant potential. nih.gov

Evaluation by Spectrophotometric Assays (e.g., DPPH, ABTS, FRAP)

The antioxidant capacity of a chemical compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in numerous disease pathologies. This capacity is commonly evaluated in vitro using spectrophotometric assays that measure a compound's ability to reduce an oxidant. The most prevalent of these assays are the DPPH, ABTS, and FRAP methods. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. e3s-conferences.org The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay involves the generation of the blue-green ABTS radical cation, which is then reduced by an antioxidant, causing the color to fade. e3s-conferences.orgresearchgate.net The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a substance to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex to the ferrous form (Fe²⁺), resulting in the formation of a colored product. researchgate.net

While these assays are widely used to screen the antioxidant potential of various heterocyclic compounds, including quinoline derivatives, a review of the available scientific literature indicates a lack of specific studies that have evaluated the parent compound this compound using the DPPH, ABTS, or FRAP assays. nih.govnih.gov Research has been conducted on other quinoline derivatives, showing varied antioxidant activities, but direct data for this specific scaffold is not present in the reviewed studies. nih.govnih.gov

| Assay | Principle | Measurement |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm as the violet radical is reduced to a yellow hydrazine. |

| ABTS | Measures the reduction of the ABTS radical cation (ABTS•+) by antioxidants. | Decrease in absorbance at ~734 nm as the blue-green radical cation is neutralized. |

| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Increase in absorbance at ~593 nm due to the formation of a colored Fe²⁺-TPTZ complex. |

Cellular Antioxidant Activity (CAA) Assays

Beyond chemical-based spectrophotometric assays, Cellular Antioxidant Activity (CAA) assays offer a more biologically relevant method for assessing antioxidant potential. These assays measure the ability of a compound to prevent the oxidation of a fluorescent probe within cultured human cells. This method accounts for aspects of cellular uptake, metabolism, and distribution of the compound being tested, providing insights that acellular methods cannot.

Despite the advantages of the CAA assay in providing a more comprehensive understanding of antioxidant efficacy within a biological system, there is no available research in the scientific literature that has specifically investigated the cellular antioxidant activity of this compound or its derivatives through this method. Therefore, its capacity to function as an antioxidant within a cellular environment remains uncharacterized.

Other In Vitro Biological Activities and Pharmacological Potentials (e.g., anti-inflammatory, neuroprotective, receptor binding)

While direct antioxidant data is limited, the this compound scaffold, particularly its 6-oxo derivatives, has been the subject of significant investigation for other pharmacological activities, most notably for its anticancer potential.

Anticancer and Cytotoxic Activity: Several studies have reported the synthesis of various 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives and their subsequent evaluation as in vitro anti-proliferative agents against a panel of human cancer cell lines. researchgate.netnih.govbgu.ac.il These derivatives, which combine the quinoline and coumarin pharmacophores, have demonstrated significant cytotoxic activity. researchgate.net

In one study, a series of 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives were tested against human colon (HCT-116), prostate (PC-3), and breast (MCF-7) cancer cell lines using the MTT assay. researchgate.net Many of the synthesized compounds exhibited moderate to potent cytotoxic activity, with some showing particular selectivity and potency against colon cancer cells. researchgate.net For instance, one derivative demonstrated an IC₅₀ value of less than 1 µM against HCT-116 cells. researchgate.net

| Compound Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 3c | HCT-116 | Colon | <1 | researchgate.net |

| 3c | PC-3 | Prostate | 2.4 | researchgate.net |

| 3c | MCF-7 | Breast | 3.5 | researchgate.net |

| 3e | HCT-116 | Colon | 1.2 | researchgate.net |

| 3f | HCT-116 | Colon | 1.5 | researchgate.net |

Molecular Interaction and Receptor Binding: The mechanism underlying the anticancer effects of these compounds has also been explored. Further in vitro studies on active derivatives from the 6H-1-benzopyrano[4,3-b]quinolin-6-one series suggest that their mode of action may involve the inhibition of sirtuins, a class of proteins that play a role in cellular regulation. nih.govbgu.ac.il Inhibition of DNA topoisomerases, which are crucial enzymes in DNA replication and transcription, has also been proposed as a potential mechanism for the cytotoxic effects of related pyrazolo[4,3-f]quinoline derivatives. mdpi.com While the broader class of quinoline compounds has been investigated for a wide range of biological activities including anti-inflammatory and antimicrobial effects, specific data on the anti-inflammatory or neuroprotective properties of this compound are not well-documented in the current literature. researchgate.netnih.gov Similarly, while receptor binding is implicit in its anticancer activity (e.g., sirtuins), comprehensive receptor binding profiles across a wider range of targets for this specific scaffold are not available.

Spectroscopic Characterization and Electronic Structure Investigations of 6h 1 Benzopyrano 4,3 B Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformationarchive.orgresearchgate.netuncw.edubanglajol.inforesearchgate.net

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of 1D and 2D NMR spectra, it is possible to map out the complete carbon-hydrogen framework of 6H-(1)Benzopyrano(4,3-b)quinoline. While specific spectral data for the parent compound is limited, extensive research on its derivatives, particularly 6H-(1)benzopyrano[4,3-b]quinolin-6-one, provides a solid foundation for assigning and predicting its spectral characteristics researchgate.netbanglajol.info.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons at the 6-position. The aromatic region (typically δ 7.0-9.5 ppm) would feature a complex series of multiplets due to the protons on the fused ring system researchgate.net. Protons on the quinoline (B57606) moiety are generally shifted downfield compared to those on the benzopyran portion due to the electron-withdrawing effect of the nitrogen atom. For instance, the proton adjacent to the nitrogen in the quinoline ring is anticipated to be the most deshielded, appearing at a chemical shift above δ 9.0 ppm researchgate.net. The two protons of the methylene group (CH₂) at position 6 would likely appear as a singlet in the range of δ 4.0-5.0 ppm, a key feature distinguishing it from its 6-oxo analogue.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display 16 distinct signals. Aromatic carbons are expected in the δ 110-155 ppm range researchgate.net. Carbons adjacent to the oxygen and nitrogen heteroatoms would show characteristic shifts. The carbon of the CH₂ group at position 6 would be observed in the aliphatic region, significantly upfield from the carbonyl carbon (δ > 160 ppm) found in its 6-oxo derivatives researchgate.net.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | 7.0 - 9.3 | 110 - 153 | Signals appear as complex multiplets. Protons and carbons of the quinoline ring are generally downfield. researchgate.net |

| H-7 | ~9.2 | - | Expected to be the most downfield proton signal due to proximity to nitrogen. researchgate.net |

| C-6a | - | ~115 | Quaternary carbon at the junction of the pyran and quinoline rings. |

| C-7a | - | ~150 | Carbon adjacent to nitrogen in the quinoline ring. researchgate.net |

| C-12a | - | ~153 | Carbon adjacent to oxygen in the benzopyran ring. researchgate.net |

| Methylene (CH₂) at C-6 | ~4.5 (singlet) | ~50-60 | A key distinguishing feature of the parent compound, absent in 6-oxo derivatives. |

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and establish the complete molecular structure, a suite of 2D NMR experiments is indispensable researchgate.net.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of adjacent protons within the individual aromatic rings of the benzopyran and quinoline systems, helping to assign specific multiplets to their respective positions researchgate.net.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon signals. The signal for the C-6 methylene carbon would correlate with its attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This experiment can provide insights into the conformation and stereochemistry of the molecule. For instance, spatial correlations between the C-6 methylene protons and nearby aromatic protons would help to define the three-dimensional shape of the central dihydropyran ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisarchive.orgresearchgate.netlibretexts.org

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns libretexts.org.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₁NO. HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the calculated theoretical mass.

Calculated Exact Mass for [M+H]⁺ (C₁₆H₁₂NO⁺): 234.0913

Calculated Exact Mass for M•⁺ (C₁₆H₁₁NO•⁺): 233.0835

The observation of a molecular ion peak at an m/z value corresponding to these calculated masses with a high degree of accuracy (typically within 5 ppm) would provide strong evidence for the compound's identity researchgate.net.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. The energetically unstable molecular ion of this compound is expected to break apart into smaller, stable pieces libretexts.org. A plausible fragmentation pathway could involve the loss of small neutral molecules or radicals, reflecting the underlying stability of the aromatic rings.

Interactive Table 2: Predicted MS/MS Fragmentation for this compound (Parent Ion: m/z 233)

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

| 232 | H• | Loss of a hydrogen radical to form a stable, even-electron ion. |

| 205 | CO | Loss of carbon monoxide, a common fragmentation for pyran rings. benthamopen.com |

| 204 | HCO• | Loss of a formyl radical from the pyran ring. |

| 178 | HCN | Loss of hydrogen cyanide from the quinoline ring. |

| 129 | C₇H₄O | Cleavage resulting in the quinoline cation. |

Infrared (IR) Spectroscopy for Functional Group Identificationarchive.orgastrochem.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be characterized by absorptions typical of its aromatic and heterocyclic structure.

Key expected absorption bands include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹ archive.org.

Aliphatic C-H Stretch: From the CH₂ group, expected in the 2850-2960 cm⁻¹ range archive.org.

C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the aromatic rings and the imine functionality within the quinoline system nih.gov.

C-O-C Asymmetric Stretch: A strong, characteristic band for the ether linkage in the benzopyran ring, typically appearing in the 1200-1275 cm⁻¹ region archive.org.

C-H Out-of-Plane Bending: Bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings astrochem.org.

Notably, the spectrum would be distinguished from its 6-oxo derivatives by the absence of the very strong carbonyl (C=O) stretching band that typically appears between 1700-1752 cm⁻¹ archive.org.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic C-H |

| 2860-2975 | C-H Stretch | Aliphatic C-H (from CH₂ group) archive.org |

| 1500-1650 | C=C and C=N Stretch | Aromatic rings and quinoline imine |

| 1200-1275 | Asymmetric C-O-C Stretch | Aryl Ether in benzopyran ring archive.org |

| 750-900 | C-H Out-of-Plane Bend | Aromatic ring substitution pattern |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique for probing the electronic transitions within the this compound scaffold. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons inherent to this heterocyclic framework.

Analysis of Chromophoric Systems and Band Assignments

The UV-Vis spectrum of this compound derivatives is characterized by multiple absorption bands, reflecting the complex, fused aromatic chromophore. This system comprises the quinoline and benzopyran moieties, which together create an extended π-conjugated system responsible for the compound's characteristic electronic absorption profile.

Studies on substituted 6H-1-benzopyrano[4,3-b]quinolin-6-ones have identified several key electronic transfer (ET) bands. In a solvent like dimethylformamide (DMF), the most prominent absorption maxima (λmax) are typically observed in the ranges of 274-280 nm, 301-310 nm, and 337-340 nm. archive.orgscribd.com Additional ET bands have been recorded at lower and higher wavelengths, including 214 nm, 235-244 nm, 271 nm, and extending into the near-visible region at 361 nm, 394 nm, and 436 nm. archive.orgscribd.com

These bands are generally assigned to π → π* transitions, which are characteristic of aromatic and heteroaromatic systems. The high-energy bands observed below 300 nm typically correspond to transitions within the individual benzene and pyridine rings of the quinoline system and the benzopyran portion. The lower-energy, longer-wavelength bands above 300 nm are attributed to electronic transitions across the entire conjugated system, indicating a significant degree of electronic delocalization across the fused-ring structure. The specific positions and intensities of these bands can be influenced by the nature and position of substituents on the heterocyclic framework.

Table 1: UV-Vis Absorption Maxima for this compound-6-one Derivatives

| Wavelength Range (nm) | Assignment |

|---|---|

| 214 - 244 | π → π* transitions (localized) |

| 274 - 280 | π → π* transitions |

| 301 - 310 | π → π* transitions |

| 337 - 340 | π → π* transitions (extended conjugation) |

| 361 - 436 | π → π* transitions (extended conjugation) |

Data compiled from studies on various substituted derivatives in DMF. archive.orgscribd.com

Solvatochromic Effects on Absorption Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon provides valuable insights into the electronic distribution in the ground and excited states of a molecule. For this compound derivatives, the absorption spectra are sensitive to the solvent environment. archive.orgresearchgate.net